molecular formula C9H8N2OS B1274301 1-Benzothiophene-3-carbohydrazide CAS No. 78676-34-3

1-Benzothiophene-3-carbohydrazide

Cat. No. B1274301
CAS RN: 78676-34-3
M. Wt: 192.24 g/mol
InChI Key: WISUPLDFMRTYAJ-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes have been extensively studied due to their wide range of pharmacological activities and potential therapeutic applications . The compound itself is a derivative of benzothiophene with a carbohydrazide functional group, which can be involved in various chemical reactions and may exhibit interesting physical and chemical properties.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through various methods. One approach involves the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. These intermediates can be converted into benzothiophene derivatives using palladium-catalyzed or radical-promoted heterocyclodehydration processes . Another method includes the carbanion-induced base-catalyzed synthesis, which allows the formation of highly functionalized benzothiophenes through ring-transformation reactions . Additionally, samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate can be used to synthesize polysubstituted benzothiophenes .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be complex and exhibit polymorphism, as seen in the star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule, which displays multiple polymorphs with different fluorescence colors due to its twisted molecular conformation . The crystal structure of 1-benzothiophene-2-carboxylic acid, a related compound, has been determined, showing a complex 3D arrangement with hydrogen-bonded dimers and various intermolecular interactions .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo a variety of chemical reactions. For instance, 3-chloro-2-chlorocarbonylbenzo[b]thiophene can be converted into acid hydrazide, which can then react with formic acid or phenyl isothiocyanate to yield different heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles . The synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involves the reaction of an aldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide, indicating the reactivity of the carbohydrazide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure and substituents. For example, the presence of flexible chains in the star-shaped molecule mentioned earlier leads to rare polymorphic properties and mechanofluorochromic activities . The crystal structure analysis of benzothiophene carboxylic acid reveals the importance of intermolecular interactions in determining the solid-state properties of these compounds . Additionally, the synthesis of novel biologically active benzothiazine derivatives showcases the potential for these compounds to possess antibacterial and radical scavenging activities .

Scientific Research Applications

1. Chemical Synthesis

  • Application Summary: 1-Benzothiophene-3-carbohydrazide is used in the one-step synthesis of benzo[b]thiophenes . Benzo[b]thiophenes are a promising class of organosulfur compounds .
  • Methods of Application: The synthesis involves an aryne reaction with alkynyl sulfides. This starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
  • Results or Outcomes: A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

2. Pharmaceutical Sciences

  • Application Summary: Multisubstituted benzothiophenes such as sertaconazole, raloxifene, and DNTT have served in a broad range of research fields including pharmaceutical sciences .
  • Methods of Application: The synthesis of multisubstituted benzothiophenes remains difficult in terms of the applicable functional groups and substitution patterns due to the limited methods constructing the benzothiophene skeleton and introducing substituents .
  • Results or Outcomes: The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

Safety And Hazards

The safety data sheet (SDS) for 1-Benzothiophene-3-carbohydrazide indicates that it should be handled with care to avoid contact with skin and eyes, and to prevent ingestion and inhalation . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISUPLDFMRTYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397125
Record name 1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophene-3-carbohydrazide

CAS RN

78676-34-3
Record name 1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
VA Jagtap, YS Agasimundin - J. Pharm. Res, 2015 - academia.edu
Literature survey reveals that carbohydrazide group is necessary for the potential antibacterial1 and antiparasitic2 activity of nitrofuran derivatives. Recently a series of such compounds …
Number of citations: 19 www.academia.edu
NG Yernale, BS Mathada, S Shivprasad… - … Acta Part A: Molecular …, 2023 - Elsevier
The reaction of 3-chlorobenzo[b]thiophene-2-carbohydrazide with 4-(diethylamino) salicylaldehyde gave the new ligand; 3-chloro-N'-(4-(diethylamino)-2-hydroxybenzylidene)-benzo[b]…
Number of citations: 2 www.sciencedirect.com
A Saleh, A Saeed, GE Abdel-Ghani, A El-Rayyes… - Bulletin of the Chemical …, 2023 - ajol.info
… Jagtap, VA; Agasimundin, YS Synthesis and preliminary evaluation of some 2-amino-n'[substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide as antimicrobial agents. …
Number of citations: 2 www.ajol.info
AU Kini, SS Sharma, K Jagannath, PR Prabhu, C Bhat… - 2014 - eprints.manipal.edu
… The corrosion inhibition effect of Ethyl-2-phenyl hydrozono-3-oxobutyrate (EPHO) and 2-chloro-1-benzothiophene-3-carbohydrazide (CBTC) on 6061 Al alloy/SiCp composite in 1 M …
Number of citations: 2 eprints.manipal.edu
AU Kini - 2011 - eprints.manipal.edu
Corrosion can be defined as the degradation of a material due to its reaction with the environment. Metals corrode because we use them in environments where they are chemically …
Number of citations: 2 eprints.manipal.edu
KU Achutha - shodhganga.inflibnet.ac.in
Corrosion can be defined as the degradation of a material due to its reaction with the environment. Aluminium matrix composites are among the most promising materials for wear and …
Number of citations: 0 shodhganga.inflibnet.ac.in
RS Keri, K Chand, S Budagumpi, SB Somappa… - European journal of …, 2017 - Elsevier
Among sulfur containing heterocycles, benzothiophene and its derivatives are at the focus as these candidates have structural similarities with active compounds to develop new potent …
Number of citations: 244 www.sciencedirect.com
G More, S Bootwala, S Shenoy… - Oriental Journal of …, 2018 - researchgate.net
… , M., Bootwala, S., More, G., Palladium and platinum complexes of 2-aminoN’-[(1E,2Z)-2-(hydroxyimino)-1-phenylethylidene] -4, 5, 6, 7-tetrahydro-1 benzothiophene-3carbohydrazide: …
Number of citations: 16 www.researchgate.net
E Öztürk, E Subaşı, ES Çakmakçı… - Journal of Sulfur …, 2023 - Taylor & Francis
A series of thiosemicarbazones (TSCs) (L 1–5 ) containing benzothiophen moiety were prepared via the reaction of 3-methyl/3-bromobenzo[b]thiophene-2-carboxaldehyde with …
Number of citations: 4 www.tandfonline.com
SZ Bootwala - Asian Journal of Chemistry, 2012
Number of citations: 2

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